cyclo[Gln-Trp-Phe-Gly-Leu-Met]
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Overview
Description
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] is a cyclic hexapeptide composed of the amino acids glutamine, tryptophan, phenylalanine, glycine, leucine, and methionine. This compound is known for its role as a selective antagonist of neurokinin-2 (NK-2) receptors, which are involved in various physiological processes, including pain perception and smooth muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Gln-Trp-Phe-Gly-Leu-Met] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the linear peptide chain is assembled, it is cyclized to form the cyclic structure. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of cyclo[Gln-Trp-Phe-Gly-Leu-Met] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for the oxidation of methionine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically achieved during the synthesis process by incorporating different protected amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in modulating NK-2 receptor activity and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving NK-2 receptors, such as pain and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry
Mechanism of Action
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] exerts its effects by binding to NK-2 receptors, thereby blocking the action of neurokinin A, a natural ligand for these receptors. This antagonistic action prevents the activation of downstream signaling pathways that mediate pain perception and smooth muscle contraction. The cyclic structure of the peptide enhances its stability and resistance to proteolytic degradation, contributing to its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Cyclo[Gly-Phe]
- Cyclo[Trp-Tyr]
- Cyclo[Trp-Trp]
Uniqueness
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] is unique due to its specific amino acid sequence and its high selectivity for NK-2 receptors. Unlike other cyclic peptides, it has been extensively studied for its conformational properties and its potential therapeutic applications .
Properties
Molecular Formula |
C38H50N8O7S |
---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
3-[(2S,5S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide |
InChI |
InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
HOUZPIDCIQWWLS-QKUYTOGTSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC |
Origin of Product |
United States |
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